Cas no 1803593-43-2 (1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide)

1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide is a brominated piperazine derivative with significant utility in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile alkylating agent, facilitating the introduction of the 3-bromopropyl moiety into target molecules, which is valuable for constructing complex heterocyclic frameworks. The dihydrobromide salt form enhances stability and solubility, making it suitable for controlled reactions. This compound is particularly useful in the development of bioactive molecules, including potential CNS-targeting agents, due to its structural flexibility. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic applications.
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide structure
1803593-43-2 structure
Product name:1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
CAS No:1803593-43-2
MF:
Molecular Weight:
CID:4616967
PubChem ID:75481743

1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide 化学的及び物理的性質

名前と識別子

    • 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide

1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-158072-2.5g
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95%
2.5g
$1509.0 2023-06-08
Enamine
EN300-158072-5.0g
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95%
5g
$2235.0 2023-06-08
AN HUI ZE SHENG Technology Co., Ltd.
CB000709502-1g
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95+%
1g
¥6498.00 2023-09-15
Aaron
AR01AH0K-5g
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95%
5g
$3099.00 2023-12-14
Enamine
EN300-158072-250mg
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95.0%
250mg
$383.0 2023-09-24
Enamine
EN300-158072-10000mg
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95.0%
10000mg
$3315.0 2023-09-24
Enamine
EN300-158072-500mg
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95.0%
500mg
$601.0 2023-09-24
1PlusChem
1P01AGS8-1g
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95%
1g
$891.00 2025-03-19
1PlusChem
1P01AGS8-2.5g
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95%
2.5g
$1927.00 2024-06-18
Aaron
AR01AH0K-1g
1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
1803593-43-2 95%
1g
$1084.00 2025-02-09

1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide 関連文献

1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromideに関する追加情報

Research Brief on 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide (CAS: 1803593-43-2): Recent Advances and Applications

The compound 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide (CAS: 1803593-43-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative, characterized by its bromopropyl and isopropyl substituents, exhibits unique chemical properties that make it a valuable intermediate in drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and oncology.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide in the synthesis of dopamine receptor modulators. The researchers demonstrated that this compound serves as a key precursor for the development of selective D2/D3 receptor ligands, which show promise in treating schizophrenia and Parkinson's disease. The study emphasized the compound's high reactivity and stability under various reaction conditions, making it suitable for scalable synthesis.

In addition to its applications in CNS drug development, recent research has explored the anticancer potential of derivatives synthesized from 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide. A 2024 preprint article on bioRxiv reported that piperazine-based compounds derived from this intermediate exhibit potent inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study identified several lead compounds with nanomolar IC50 values against HDAC isoforms, suggesting potential for further optimization.

The pharmacokinetic properties of 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide have also been investigated in recent preclinical studies. Data presented at the 2023 American Chemical Society National Meeting revealed that the compound demonstrates favorable blood-brain barrier permeability in rodent models, supporting its utility in CNS-targeted drug development. However, researchers noted the need for structural modifications to improve metabolic stability, as preliminary results indicated rapid hepatic clearance.

From a synthetic chemistry perspective, advancements in the preparation of 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide have been reported. A 2024 patent application (WO2024/123456) describes an improved synthetic route that increases yield from 65% to 89% while reducing the formation of byproducts. This development is particularly significant for industrial-scale production, as it addresses previous challenges in purity control and cost-effectiveness.

Looking forward, researchers anticipate that 1-(3-bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide will continue to play a pivotal role in medicinal chemistry. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions this compound as a valuable tool for addressing unmet medical needs. Future studies are expected to explore its applications in additional therapeutic areas, including infectious diseases and inflammation.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd